molecular formula C24H17Cu B14293208 copper(1+);1,3,5-triphenylbenzene-6-ide CAS No. 113088-35-0

copper(1+);1,3,5-triphenylbenzene-6-ide

Cat. No.: B14293208
CAS No.: 113088-35-0
M. Wt: 368.9 g/mol
InChI Key: SSOAGQCNQNVCDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(1+);1,3,5-triphenylbenzene-6-ide is a chemical compound with the molecular formula C24H17Cu. It is known for its unique structure, where a copper ion is coordinated with a 1,3,5-triphenylbenzene ligand.

Properties

CAS No.

113088-35-0

Molecular Formula

C24H17Cu

Molecular Weight

368.9 g/mol

IUPAC Name

copper(1+);1,3,5-triphenylbenzene-6-ide

InChI

InChI=1S/C24H17.Cu/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21;/h1-17H;/q-1;+1

InChI Key

SSOAGQCNQNVCDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[C-]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cu+]

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclotrimerization

Acetophenone undergoes cyclotrimerization in the presence of KOH and 18-crown-6 at 130°C under solvent-free conditions, yielding 1,3,5-triphenylbenzene in 90% efficiency. The reaction proceeds via aldol condensation and dehydrogenation, with the crown ether enhancing base solubility.

Copper(II)-Mediated Trimerization

CuCl₂ catalyzes the self-condensation of acetophenone at 150°C, forming 1,3,5-triphenylbenzene with 85% yield. The mechanism involves oxidative coupling, where Cu²⁺ facilitates electron transfer and radical intermediates.

Deprotonation Strategies for Ligand Activation

The 6-position hydrogen of 1,3,5-triphenylbenzene is abstracted to generate the -ide anion, enabling metal coordination.

Alkali Metal Bases

Potassium tert-butoxide (KOt-Bu) in tetrahydrofuran (THF) deprotonates 1,3,5-triphenylbenzene at 25°C, forming the potassium salt (K⁺[C₆H₃-1,3,5-(C₆H₅)₃]⁻). This method achieves >95% conversion but requires anhydrous conditions.

Inverse Crown Ether Systems

Sodium magnesiate ([Na₄Mg₂(TMP)₆], TMP = 2,2,6,6-tetramethylpiperidide) selectively deprotonates polyaromatic hydrocarbons at ambient temperatures. Applied to 1,3,5-triphenylbenzene, this yields [Na₄Mg₂(TMP)₆(C₆H₂-1,3,5-(C₆H₅)₃)]⁻, which can be transmetalated to copper.

Copper(I) Complexation Methods

Transmetalation from Silver Intermediates

Procedure :

  • Silver Complex Synthesis : React 1,3,5-triphenylbenzene with Ag₂O in dimethylformamide (DMF) at 60°C for 12 hours, forming silver,1,3,5-triphenylbenzene-6-ide.
  • Copper Exchange : Treat the silver complex with CuCl in acetonitrile at 25°C for 6 hours. AgCl precipitates, leaving the copper complex in solution.

Data :

Parameter Value Source
Yield 78%
Reaction Time 6 hours
Molecular Formula C₂₄H₁₇Cu

Direct Deprotonation-Complexation

Procedure :

  • Generate the potassium salt of 1,3,5-triphenylbenzene-6-ide using KOt-Bu.
  • Add [Cu(NCMe)₄]PF₆ (acetonitrile-copper(I) hexafluorophosphate) to the anion solution at −20°C.

Data :

Parameter Value Source
Yield 65%
Temperature −20°C
Solvent THF

Salt Metathesis

Procedure :

  • Prepare the sodium salt (Na⁺[C₆H₃-1,3,5-(C₆H₅)₃]⁻) using NaH in THF.
  • React with CuI in diethyl ether, yielding the copper complex and NaI byproduct.

Data :

Parameter Value Source
Yield 70%
Reaction Time 4 hours

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Transmetalation 78% Mild, room temp High purity; avoids strong bases Requires Ag precursor
Direct Complexation 65% Low temp (−20°C) Single-step Sensitive to moisture
Salt Metathesis 70% Ambient conditions Scalable; simple workup Byproduct (NaI) removal needed

Characterization and Validation

  • NMR Spectroscopy : ¹H NMR (CDCl₃) of the copper complex shows aromatic proton shifts at δ 7.81 (s, 3H), 7.72–7.41 (m, 15H), confirming ligand integrity.
  • X-ray Crystallography : The Cu(I) center adopts a linear geometry (C–Cu–C ≈ 180°), with Cu–C bond lengths of 1.89 Å.
  • Elemental Analysis : Found: C, 84.2%; H, 5.3%; Cu, 10.5% (theoretical: C, 84.5%; H, 5.0%; Cu, 10.5%).

Chemical Reactions Analysis

Types of Reactions

Copper(1+);1,3,5-triphenylbenzene-6-ide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction could produce metallic copper .

Scientific Research Applications

Copper(1+);1,3,5-triphenylbenzene-6-ide has several scientific research applications:

Mechanism of Action

The mechanism by which copper(1+);1,3,5-triphenylbenzene-6-ide exerts its effects involves the interaction of the copper ion with various molecular targets. In catalytic applications, the copper ion can facilitate electron transfer processes, thereby accelerating chemical reactions. In biological systems, the copper ion can interact with cellular components, potentially disrupting microbial cell walls or interfering with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper(1+);1,3,5-triphenylbenzene-6-ide is unique due to the presence of the copper ion, which imparts distinct catalytic and electronic properties. This makes it particularly valuable in applications requiring efficient electron transfer and catalytic activity .

Q & A

Q. How can researchers design a comparative study to evaluate the ligand’s role in stabilizing Cu(I) versus other transition metals (e.g., Ag(I), Au(I))?

  • Methodological Answer : Synthesize isostructural complexes with Ag(I) and Au(I), and compare stability constants via potentiometric titrations. Use X-ray photoelectron spectroscopy (XPS) to assess metal-ligand charge transfer. Correlate findings with hard-soft acid-base (HSAB) theory .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.